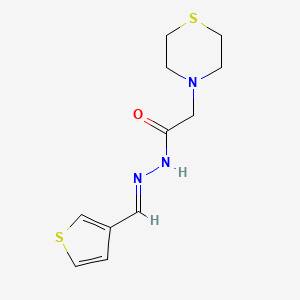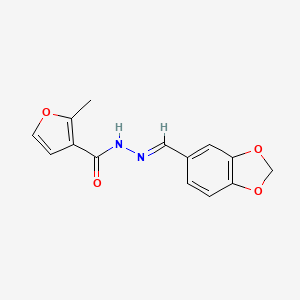![molecular formula C13H18N6O2 B5508076 3-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B5508076.png)
3-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study and synthesis of pyrazolo[3,4-d]pyrimidin derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications. While specific literature on "3-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one" is not readily available, analogs of this compound have been synthesized and analyzed to understand their chemical, physical, and biological properties.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin derivatives often involves multi-step chemical reactions, starting with the preparation of pyrazole or pyrimidine rings followed by their functionalization. For instance, the synthesis might involve cyclocondensation reactions, nucleophilic substitution, or the use of reagents like ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) for the introduction of various functional groups (Kanno et al., 1991).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin derivatives is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analyses reveal the arrangement of atoms, the presence of intramolecular hydrogen bonds, and other structural features that influence the compound's reactivity and interaction with biological targets (Chao Wu et al., 2005).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidin derivatives undergo various chemical reactions, including cycloadditions, electrophilic substitutions, and reactions with nucleophiles, leading to a wide range of compounds with diverse properties. These reactions are essential for modifying the core structure to enhance biological activity or to introduce functional groups for further chemical modifications (Dolzhenko et al., 2006).
Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound of interest has not been directly mentioned in the available literature. However, research on similar compounds, such as pyrazolo[3,4-d]pyrimidin-4-ones and their derivatives, has demonstrated a wide range of applications in the synthesis of heterocyclic compounds with potential biological activities. These applications include:
Insecticidal and Antibacterial Potential : Compounds synthesized from pyrimidine and pyrazole heterocyclics have shown insecticidal and antimicrobial activities. These compounds have been prepared through microwave-assisted cyclocondensation, indicating their relevance in developing pest control and antibacterial agents (Deohate & Palaspagar, 2020).
Anticancer Activity : Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their antitumor activity against human breast adenocarcinoma cell lines. Some derivatives demonstrated potent inhibitory activity, suggesting their potential as anticancer agents (Abdellatif et al., 2014).
Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research highlights the therapeutic potential of pyrazolopyrimidines in cancer treatment and inflammation management (Rahmouni et al., 2016).
Antimicrobial and Antifungal Agents : Several studies have synthesized novel pyrazole and pyrazolo[3,4-d]pyrimidine derivatives with significant antimicrobial and anticancer activities. These compounds have been evaluated for their efficacy against various bacterial and fungal strains, as well as cancer cell lines, showcasing their multifunctional application potential (Hafez et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
3-[2-[(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]-1,3-oxazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-9-16-11(10-8-15-18(2)12(10)17-9)14-4-6-19-5-3-7-21-13(19)20/h8H,3-7H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOIXOPBBUEWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=NN(C2=N1)C)NCCN3CCCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5508003.png)

![5-methyl-7-(2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5508015.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B5508031.png)
![2-(1,3-benzothiazol-2-yl)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5508037.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5508040.png)
![N-cyclopropyl-3-{5-[(5-ethyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5508044.png)
![3-({4-[(4-methoxyphenoxy)methyl]benzoyl}amino)benzoic acid](/img/structure/B5508054.png)
![N-(2-methoxyethyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5508055.png)
![N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5508077.png)



